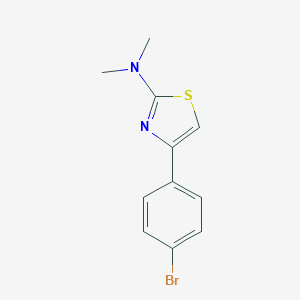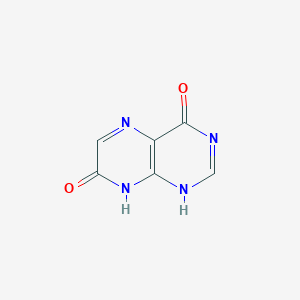
pteridine-4,7(3H,8H)-dione
Übersicht
Beschreibung
Pteridine-4,7(3H,8H)-dione is a heterocyclic compound that has gained significant attention due to its diverse applications in scientific research. It is a cyclic derivative of pteridine and is also known as dihydropteridine-3,6-dione.
Wissenschaftliche Forschungsanwendungen
Pteridine-4,7(3H,8H)-dione has numerous applications in scientific research. It is widely used in the synthesis of pteridine derivatives, which are important in the field of medicine and biochemistry. Pteridine-4,7(3H,8H)-dione is also used as a reagent for the detection of various analytes such as amino acids, proteins, and nucleic acids. It is also used as a fluorescent probe for the detection of reactive oxygen species in living cells.
Wirkmechanismus
The mechanism of action of pteridine-4,7(3H,8H)-dione is not fully understood. However, it is believed to act as a redox-active compound, which can undergo reversible oxidation and reduction reactions. It can also form stable complexes with various metal ions, which can influence its biological activity.
Biochemische Und Physiologische Effekte
Pteridine-4,7(3H,8H)-dione has been shown to exhibit various biochemical and physiological effects. It can act as an antioxidant and protect cells from oxidative stress. It can also inhibit the activity of various enzymes such as xanthine oxidase and nitric oxide synthase. Pteridine-4,7(3H,8H)-dione has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of pteridine-4,7(3H,8H)-dione is its versatility in scientific research. It can be used in the synthesis of various pteridine derivatives and as a reagent for the detection of various analytes. However, the synthesis of pteridine-4,7(3H,8H)-dione can be challenging, and the yield and purity of the product can be affected by the choice of oxidizing agent and reaction conditions.
Zukünftige Richtungen
There are numerous future directions for the research on pteridine-4,7(3H,8H)-dione. One of the areas of interest is the development of new synthetic methods for the preparation of pteridine derivatives. Another area of interest is the investigation of the biological activity of pteridine-4,7(3H,8H)-dione and its derivatives. The development of new fluorescent probes based on pteridine-4,7(3H,8H)-dione is also an area of interest for researchers.
Conclusion:
In conclusion, pteridine-4,7(3H,8H)-dione is a versatile compound that has numerous applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on pteridine-4,7(3H,8H)-dione and its derivatives is necessary to fully understand its potential in various fields of science.
Eigenschaften
IUPAC Name |
3,8-dihydropteridine-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-3-1-7-4-5(10-3)8-2-9-6(4)12/h1-2H,(H2,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSFNZAVQZGNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC1=O)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344378 | |
| Record name | pteridine-4,7(3H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pteridine-4,7(3H,8H)-dione | |
CAS RN |
33669-70-4 | |
| Record name | pteridine-4,7(3H,8H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80344378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



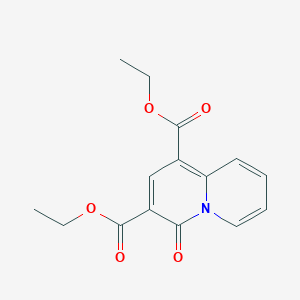
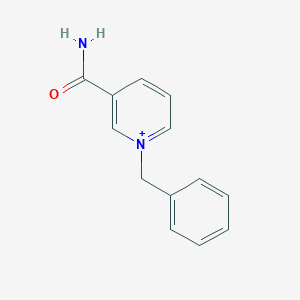
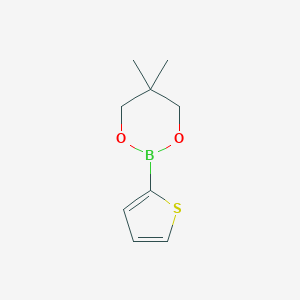
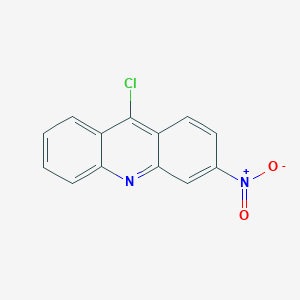
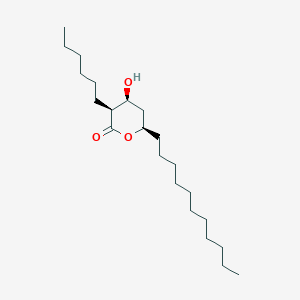
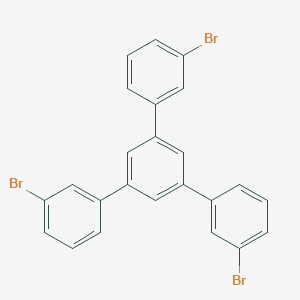
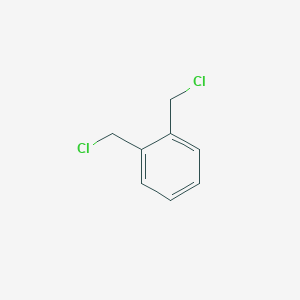
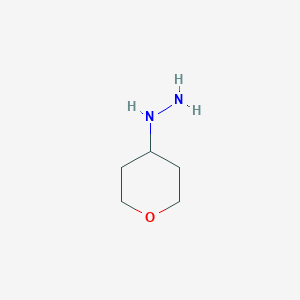
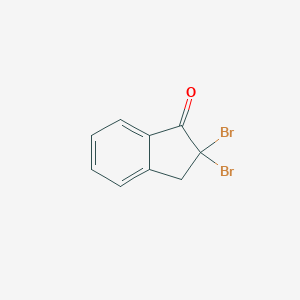
![Benzamide, N-[(hexahydro-1H-azepin-1-yl)thioxomethyl]-4-methoxy-](/img/structure/B189661.png)
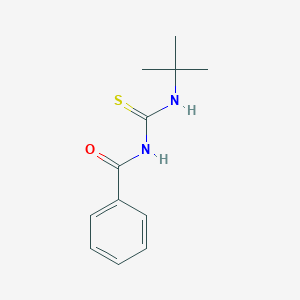
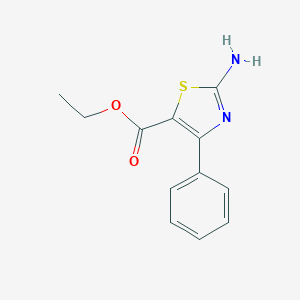
![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)
